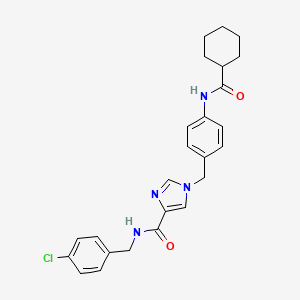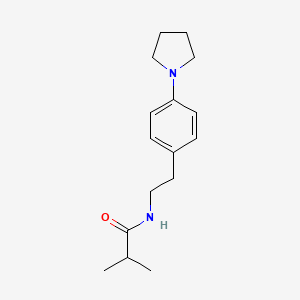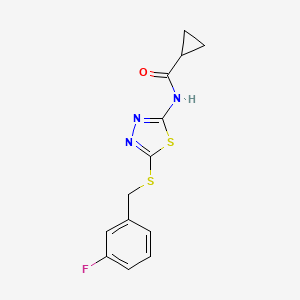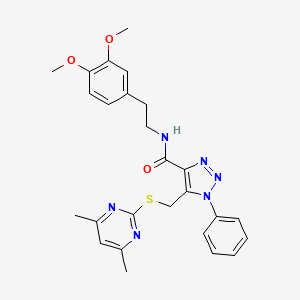
N-(4-chlorobenzyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide , also known by its chemical formula C7H13NO , is a synthetic compound with versatile properties. It falls within the class of imidazole derivatives and exhibits potential applications in drug development and biological studies .
Synthesis Analysis
The synthesis of this compound involves sequential reactions. Starting from the appropriate precursors, the chlorobenzyl group is introduced, followed by the cyclohexanecarboxamido and benzyl groups. The imidazole ring is then formed, leading to the final product. Detailed synthetic pathways and conditions are documented in relevant literature .
Molecular Structure Analysis
The molecular structure of N-(4-chlorobenzyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide consists of several functional groups. The chlorobenzyl and cyclohexanecarboxamido moieties contribute to its overall shape and reactivity. The imidazole ring confers specific properties related to its biological activity .
Chemical Reactions Analysis
This compound may participate in various chemical reactions. For instance, it could undergo nucleophilic substitution, oxidation, or coordination reactions. Investigating its reactivity with different reagents and conditions is crucial for understanding its behavior in various contexts .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
Research in synthetic chemistry often explores the synthesis and functionalization of imidazole derivatives due to their importance in pharmaceuticals and materials science. For example, the study by Yıldırım et al. (2005) demonstrates experimental and theoretical studies on the functionalization reactions of related compounds, highlighting the versatility of imidazole derivatives in synthesizing diverse molecular structures (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005). Similarly, Khramov et al. (2006) presented a highly efficient synthesis and solid-state characterization of benzobis(imidazolium) salts from related precursors, showcasing the potential for creating novel materials with unique properties (Dimitri M. Khramov, Andrew J Boydston, & C. Bielawski, 2006).
Medicinal Chemistry Applications
In medicinal chemistry, the structural motifs present in "N-(4-chlorobenzyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide" are common in compounds with significant biological activities. For instance, Carini et al. (1991) discovered a series of nonpeptide angiotensin II receptor antagonists based on N-(biphenylylmethyl)imidazoles, demonstrating the importance of imidazole derivatives in developing antihypertensive drugs (D. Carini et al., 1991). Furthermore, research by Lang et al. (1999) on fluorine-18-labeled 5-HT1A antagonists, which included derivatives of cyclohexanecarboxamide, shows the relevance of such structures in designing radiolabeled compounds for imaging studies in neuropsychiatric disorders (L. Lang et al., 1999).
Wirkmechanismus
The precise mechanism of action for N-(4-chlorobenzyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide remains an active area of research. It may interact with specific receptors, enzymes, or cellular pathways, affecting processes such as signal transduction, gene expression, or protein function. Further studies are needed to elucidate its mode of action.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-[[4-(cyclohexanecarbonylamino)phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN4O2/c26-21-10-6-18(7-11-21)14-27-25(32)23-16-30(17-28-23)15-19-8-12-22(13-9-19)29-24(31)20-4-2-1-3-5-20/h6-13,16-17,20H,1-5,14-15H2,(H,27,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSKTIQCGLJMLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-[3-(dimethylamino)propyl]-N-methylcarbamate](/img/structure/B2915487.png)


![N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide](/img/structure/B2915494.png)


![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2915497.png)

![Tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B2915501.png)


![N-allyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2915507.png)
![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2915508.png)
![N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2915509.png)